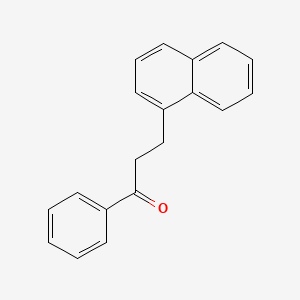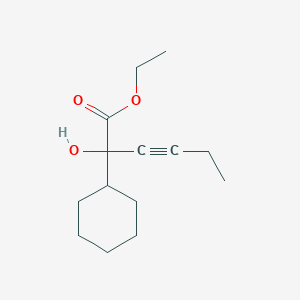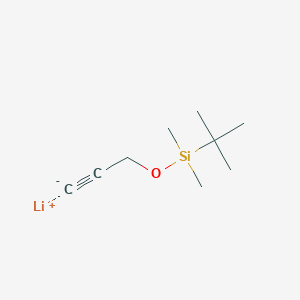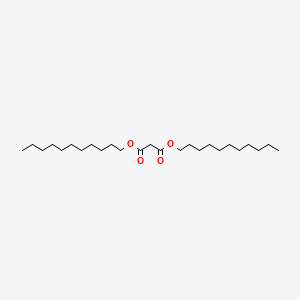
1-Propanone, 3-(1-naphthalenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(1-naphthalenyl)-1-phenyl- is an organic compound with the molecular formula C19H16O It is a ketone that features a naphthalene ring and a phenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanone, 3-(1-naphthalenyl)-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene and benzene are reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
1-Propanone, 3-(1-naphthalenyl)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 1-(4-methoxyphenyl)-3-(1-naphthalenyl)
- 1-Propanone, 3-chloro-1-(1-naphthalenyl)
- 1-Propanone, 3-hydroxy-1-(1,2,4a,5,6,7,8,8a-octahydro-2,5-dihydroxy-1,2,6-trimethyl-1-naphthalenyl)
Uniqueness
1-Propanone, 3-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring and a phenyl group attached to a propanone backbone makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
| 96550-91-3 | |
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-naphthalen-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H16O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-12H,13-14H2 |
Clé InChI |
ZBOAAXGNGPABFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)


![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)


silane](/img/structure/B14360751.png)



